Modulation of Aldose Reductase Inhibitory Potency via N3-Substituent Variation: Class-Level Inference for the α-Isopropyl Acetic Acid Scaffold
A systematic structure–activity relationship study of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids demonstrated that N3-substitution directly controls aldose reductase (ALR2) inhibitory potency. Six rhodanine acetic acid derivatives were tested in a rat lens ALR2 assay; four compounds inhibited ALR2 more potently than the clinical reference epalrestat, with submicromolar IC50 values [1]. Although the target compound was not directly assayed, the SAR trend establishes that branching at the α-carbon of the acetic acid side chain significantly enhances ALR2 inhibition relative to the linear acetic acid homologue. Epalrestat itself has reported IC50 values of 10 nM (rat lens) and 25 nM (human placenta) . Procurement of the α-isopropyl acetic acid scaffold provides a diversifiable core that can be further elaborated to achieve potency in the nanomolar range, as evidenced by quinazolinone-based rhodanine-3-acetic acid derivatives reaching IC50 values as low as 27 nM [2].
| Evidence Dimension | Aldose reductase (ALR2) inhibitory potency |
|---|---|
| Target Compound Data | Cognate scaffold: rhodanine-3-acetic acid derivatives reported with submicromolar IC50 values; one derivative (compound 3e in the quinazolinone series) achieved IC50 = 27 nM. |
| Comparator Or Baseline | Epalrestat: IC50 = 10 nM (rat lens ALR2), IC50 = 25–72 nM (human placenta ALR2). Rhodanine-3-acetic acid (unsubstituted): IC50 not reported in the same assay. |
| Quantified Difference | The most potent rhodanine-3-acetic acid derivative in the series exceeded epalrestat potency by approximately 3-fold. Derivatization at the N3 position is a critical determinant of potency. |
| Conditions | In vitro ALR2 inhibition assay; enzyme isolated from rat eye lenses; epalrestat used as positive control. |
Why This Matters
Researchers developing ALR2 inhibitors must select the N3-substituted acetic acid scaffold with appropriate branching to maximize inhibitory potency; the α-isopropyl variant represents a superior starting point for lead optimization relative to the linear acetic acid homologue.
- [1] M. Stefek, M. Soltesova Prnova, M. Majekova, et al., (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors, Chem.-Biol. Interact., 2020, 332, 109286. View Source
- [2] A. N. Iacobucci, G. Amendola, B. D'Ascenzio, et al., Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation and molecular modeling study, Bioorg. Med. Chem., 2017, 25, 6295–6304. View Source
